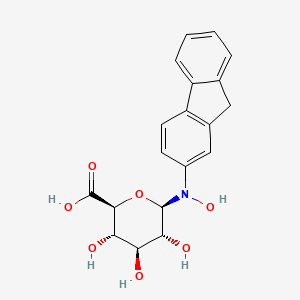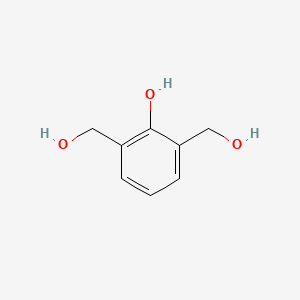
2,6-Dimethylol phenol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2,6-Dimethylol phenol often involves copper(I)-catalyzed tandem transformations, utilizing dimethyl sulfoxide as the oxidant for C-S coupling/C-H functionalization, indicating a versatile approach for creating phenolic derivatives (Xu et al., 2010).
Molecular Structure Analysis
Ab initio unrestricted Hartree−Fock calculations have been performed on 2,6-dimethylphenol and its derivatives to gain insight into the mechanism of copper-catalyzed oxidative phenol coupling reactions. These studies help understand the electronic structure and reactivity of such compounds (Baesjou et al., 1997).
Chemical Reactions and Properties
The reactivity and properties of 2,6-Dimethylol phenol derivatives have been explored through various studies. For instance, its role in the copper-catalyzed oxidative polymerization of phenols has been elucidated, offering insights into the formation of high-molecular-weight polymers (Baesjou et al., 1999).
Physical Properties Analysis
Research on the synthesis and properties of novel 2,6-dimethyl phenol–dipentene epoxy has revealed that such materials exhibit lower dielectric constants and dissipation factors, indicating their potential utility in various industrial applications (Lin et al., 2002).
Chemical Properties Analysis
The chemical properties of 2,6-Dimethylol phenol and its derivatives have been the subject of detailed investigation. Notably, studies on the phase transfer catalyzed polymerization of 4‐bromo‐2,6‐dimethylphenol highlight the complex nature of these reactions and the resulting polymers' molecular structures and properties (Percec & Wang, 1991).
Applications De Recherche Scientifique
Allergy and Dermatology Research
2,6-Dimethylol phenol (2,6-DMP) has been studied for its role as a contact sensitizer in resins based on phenol and formaldehyde. Research has focused on understanding the cross-reaction patterns in patients with contact allergies to these substances, highlighting its relevance in dermatological diagnostics and treatment planning (Bruze & Zimerson, 1997).
Chemical Industry and Synthesis
The synthesis of 2,6-DMP from phenol and methanol in a fluidized bed of iron-chromium catalyst has been explored. This process is significant for the plastics industry, as 2,6-DMP is an important product of phenol methylation. Research aimed at optimizing the synthesis conditions and understanding the reaction mechanisms involved in this process (Żukowski et al., 2014).
Polymer Science
2,6-DMP has been used in polymer science research, particularly in the synthesis of novel polymers. A study on poly(2,6-dimethyl-1,4-phenylene oxide) with trifunctional ammonium moieties for alkaline anion exchange membranes demonstrated its potential in fabricating membranes with high conductivity and low swelling ratio, indicating applications in energy and materials science (Li et al., 2014).
Catalysis and Chemical Transformations
Research on the copper(I)-catalyzed tandem transformation of C-S coupling/C-H functionalization using 2,6-DMP has provided insights into novel methods for synthesizing 2-(phenylthio)phenols. These studies contribute to the development of new catalytic processes in organic synthesis (Xu et al., 2010).
Antioxidant Research
2,6-DMP has been investigated for its potential as an antioxidant compound. A study on the enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity explored its use in improving antioxidant activities, highlighting its application in the food and pharmaceutical industries (Adelakun et al., 2012).
Safety And Hazards
Orientations Futures
The oxidation of 2,6-Dimethylol phenol in supercritical water has been studied experimentally and through molecular dynamics simulation . The research is aimed at developing new monomer synthesis methods for its production at an industrial level . The reaction of phenolic compounds with formaldehyde forms the basis for synthesis of an important class of adhesives used to manufacture bonded wood products .
Propriétés
IUPAC Name |
2,6-bis(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3,9-11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECTVMOFPJKFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)CO)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183603 | |
| Record name | 2,6-Dimethylol phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylol phenol | |
CAS RN |
2937-59-9 | |
| Record name | 2,6-Bis(hydroxymethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2937-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethylol phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002937599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethylol phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-xylene-2,α,α'-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.018 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIMETHYLOLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F544Q2F96E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



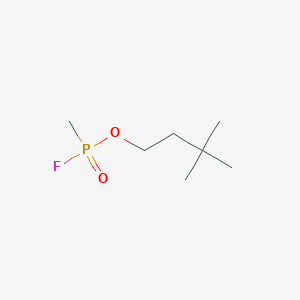
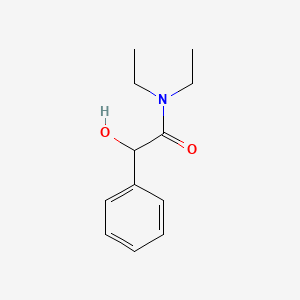
![5-[5-Hydroxy-6-(3-hydroxyoct-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid](/img/structure/B1209632.png)
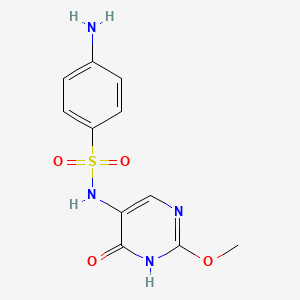
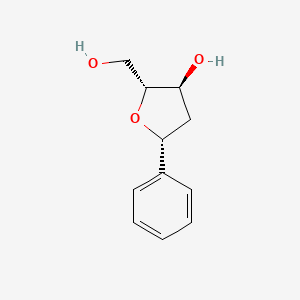
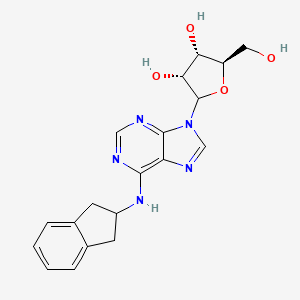
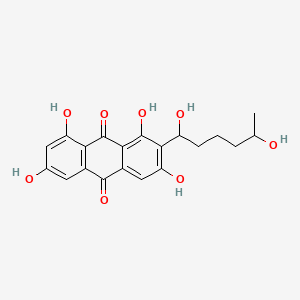
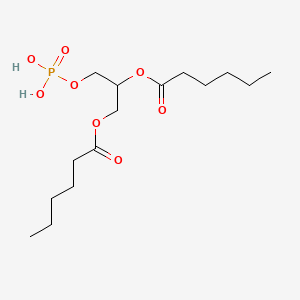
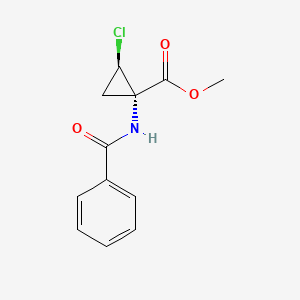
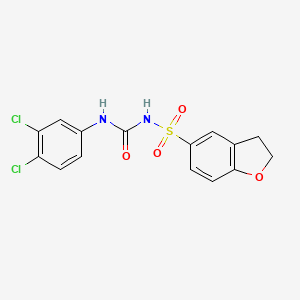
![10-(4-Chlorophenyl)-3-methylbenzo[g]pteridine-2,4(3h,10h)-dione](/img/structure/B1209646.png)

